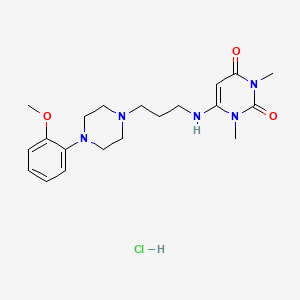

Urapidil hydrochloride

説明

特性

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLZVUAXJERAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045812 | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-14-5, 34661-75-1 | |

| Record name | Urapidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Urapidil Hydrochloride on Alpha-1 Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of urapidil (B1196414) hydrochloride, with a specific focus on its interaction with alpha-1 adrenoceptors. Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective antagonist at alpha-1 adrenergic receptors and as an agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] This document will delve into the core aspects of its alpha-1 adrenoceptor antagonism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Urapidil's Interaction with Alpha-1 Adrenoceptor Subtypes

Urapidil exhibits a selective antagonistic effect on postsynaptic alpha-1 adrenoceptors, which are found on vascular smooth muscle cells.[1][2] This blockade inhibits the vasoconstrictor effects of catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2][5] While urapidil is a selective alpha-1 antagonist, its affinity for the individual subtypes (α1A, α1B, and α1D) has been a subject of investigation, with its derivative, 5-methyl-urapidil, showing more pronounced subtype selectivity.[6][7]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (pA2/IC50) of urapidil and its more selective derivative, 5-methyl-urapidil, at alpha-1 adrenoceptor subtypes. For comparison, data for the well-characterized alpha-1 antagonist, prazosin, is also included.

Table 1: Binding Affinities (Ki, nM) of Urapidil and Comparative Antagonists for Alpha-1 Adrenoceptor Subtypes

| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |

| Urapidil | ~90-fold > α2 | - | - | [8] |

| 5-Methyl-urapidil | 0.6 (high affinity site) | 45 (low affinity site) | - | [6] |

| Prazosin | - | - | - | [1][8] |

Note: Specific Ki values for urapidil at each alpha-1 subtype are not consistently reported in the literature. The available data indicates a significantly higher affinity for alpha-1 over alpha-2 adrenoceptors.[8] 5-Methyl-urapidil has been used as a tool to differentiate between α1A (high-affinity) and α1B (low-affinity) subtypes.[6]

Table 2: Functional Potency (pA2 / IC50) of Urapidil and Derivatives

| Compound | Assay | Tissue/Cell Line | Potency | Reference |

| Urapidil | Antagonism of phenylephrine-induced contraction | Rabbit papillary muscle | pA2 = 6.4 | [9] |

| 5-Methyl-urapidil | Inhibition of [3H]-prazosin binding | Rat vas deferens, hippocampus, cerebral cortex | IC50 lower than in heart, liver, spleen | [6] |

Downstream Signaling Pathways of Alpha-1 Adrenoceptors

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. Urapidil, as an antagonist, blocks this activation.

The key steps in the signaling pathway are:

-

Gq/11 Activation: The activated alpha-1 adrenoceptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase C-β (PLC-β).

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

By blocking the initial agonist binding, urapidil prevents this entire cascade, leading to vasodilation.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of urapidil with alpha-1 adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of urapidil for alpha-1 adrenoceptor subtypes.

Objective: To quantify the affinity of urapidil for α1A, α1B, and α1D adrenoceptors.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]-Prazosin (a selective alpha-1 antagonist).

-

Non-specific binding control: Phentolamine (B1677648) (10 µM).

-

Urapidil hydrochloride stock solution.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM phentolamine (for non-specific binding).

-

50 µL of varying concentrations of urapidil.

-

50 µL of [3H]-Prazosin at a concentration near its Kd (e.g., 0.2-0.5 nM).

-

100 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the urapidil concentration.

-

Determine the IC50 value (the concentration of urapidil that inhibits 50% of specific [3H]-Prazosin binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of urapidil to antagonize agonist-induced increases in intracellular calcium, a key downstream event in alpha-1 adrenoceptor signaling.

Objective: To determine the functional potency (IC50) of urapidil in blocking agonist-induced calcium mobilization mediated by α1-adrenoceptor subtypes.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Cell culture medium (e.g., DMEM/F12).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Alpha-1 adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

This compound stock solution.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Seed cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Assay:

-

Place the plate in the fluorescence microplate reader.

-

Add varying concentrations of urapidil to the wells and incubate for a specified time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Inject the alpha-1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence intensity following agonist addition is used as a measure of the response.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the urapidil concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Logical Relationships in Urapidil's Mechanism of Action

The antihypertensive effect of urapidil's interaction with alpha-1 adrenoceptors can be understood through a series of logical relationships, from the molecular to the physiological level.

Conclusion

This compound exerts its antihypertensive effect in part through the competitive antagonism of alpha-1 adrenoceptors on vascular smooth muscle. This action inhibits the downstream signaling cascade involving Gq/11 proteins, phospholipase C, and intracellular calcium mobilization, ultimately leading to vasodilation and a reduction in blood pressure. While its selectivity for the individual alpha-1 adrenoceptor subtypes is less pronounced than some of its derivatives, its overall alpha-1 blocking activity is a key component of its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of urapidil and other alpha-1 adrenoceptor modulators.

References

- 1. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 3. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of urapidil on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Urapidil Hydrochloride: An In-Depth Technical Guide to its 5-HT1A Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between urapidil (B1196414) hydrochloride and the serotonin (B10506) 1A (5-HT1A) receptor, focusing on its agonist activity. Urapidil is a unique antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This combination of peripheral vasodilation and central sympatholytic effects contributes to its clinical efficacy in managing hypertension.[1][3] This document details the quantitative pharmacological data, experimental methodologies for its characterization, and the underlying signaling pathways.

Core Pharmacological Profile of Urapidil

Urapidil's therapeutic effect in hypertension stems from its ability to reduce blood pressure by decreasing peripheral vascular resistance.[1] This is achieved through two primary mechanisms:

-

Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and leading to vasodilation.[2]

-

Central 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which is involved in the regulation of blood pressure.[2][4] This central action leads to a decrease in sympathetic nervous system outflow, further contributing to the reduction in blood pressure.[2]

Quantitative Analysis of Urapidil's Receptor Interactions

The following tables summarize the quantitative data regarding the binding affinity and functional activity of urapidil and its analogues at the 5-HT1A and α1-adrenergic receptors.

Table 1: Binding Affinity of Urapidil and its Analogues at 5-HT1A and α1-Adrenoceptors

| Compound | 5-HT1A Receptor IC50 (mol/L) | α1-Adrenoceptor IC50 (mol/L) |

| Urapidil | 4 x 10⁻⁷ | 8 x 10⁻⁷ |

| 5-acetyl-urapidil | 4 x 10⁻⁸ | 5 x 10⁻⁸ |

| 5-formyl-urapidil | 4 x 10⁻⁸ | 6 x 10⁻⁸ |

| 5-methyl-urapidil | 4 x 10⁻⁹ | 5 x 10⁻⁸ |

*Data from Gross et al. (1987) from radioligand binding assays using [3H]8-OH-DPAT for 5-HT1A and [3H]prazosin for α1-adrenoceptors.[5]

Table 2: Functional Activity of Urapidil

| Assay | Parameter | Value |

| 5-HT Induced Platelet Aggregation | Ki | 8.8 µM |

*Data from D'Hont et al. (1990) indicating urapidil's inhibitory effect on serotonin-induced platelet aggregation.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of urapidil with the 5-HT1A receptor are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Figure 1: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Dissect brain tissue rich in 5-HT1A receptors (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).

-

Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in a fresh assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (urapidil).

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of a known 5-HT1A ligand to saturate the receptors.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

Figure 2: Workflow for a [35S]GTPγS binding assay.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a source expressing 5-HT1A receptors as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In assay tubes, combine the membrane preparation, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist (urapidil).

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the mixture to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the amount of specifically bound [35S]GTPγS as a function of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding).

-

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor by an agonist such as urapidil initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Figure 3: 5-HT1A receptor signaling pathway.

Key Signaling Events:

-

G Protein Activation: Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

-

Dissociation of G Protein Subunits: The activated G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane and a decrease in neuronal firing.

-

Modulation of other pathways: The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in the regulation of gene expression and cell growth.

-

Conclusion

Urapidil hydrochloride's unique pharmacological profile as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist provides a multifaceted approach to the management of hypertension. Its agonist activity at central 5-HT1A receptors plays a crucial role in its sympatholytic effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 5-HT1A receptor. Understanding the intricate signaling pathways activated by urapidil at this receptor will be pivotal in the development of novel and more selective therapeutic agents for cardiovascular and other disorders.

References

- 1. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urapidil inhibits 5-hydroxytryptamine induced platelet aggregation and 14C-5-hydroxytryptamine uptake in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Urapidil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of urapidil (B1196414) hydrochloride, a peripherally acting α1-adrenoceptor antagonist and centrally acting 5-HT1A receptor agonist.[1][2][3] The information presented herein is intended to support research and development efforts by providing detailed data on receptor binding affinities, functional activities, experimental protocols, and relevant signaling pathways.

Receptor Binding Affinity

Urapidil hydrochloride exhibits a distinct binding profile, with high affinity for α1-adrenoceptors and 5-HT1A receptors.[4][5] Its affinity for other receptors, such as α2-adrenoceptors and β-adrenoceptors, is considerably lower.[6][7]

Data Presentation: this compound Receptor Binding Affinities

The following tables summarize the binding affinities of urapidil and its derivatives for various receptors, as determined by in vitro radioligand binding assays.

Table 1: α-Adrenoceptor Subtype Binding Affinities of Urapidil and its Analogue 5-Methyl-Urapidil

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | pKi / Ki | Reference |

| Urapidil | α1 | Rat Cortex | [3H]Prazosin | IC50: 5 x 10⁻⁸ mol/l | [4] |

| 5-Methyl-Urapidil | α1A (High Affinity) | Rat Hippocampus | [3H]Prazosin | pKI: 9.1 - 9.4 | [6] |

| 5-Methyl-Urapidil | α1B (Low Affinity) | Rat Spleen & Liver | [3H]Prazosin | pKI: 7.2 - 7.8 | [6] |

| 5-Methyl-Urapidil | α1A | Rat Brain Cortex | [3H]5-Methyl-Urapidil | K_D_: 0.89 nM | [8] |

| Urapidil | α2 | - | - | No significant affinity | [6][7] |

Table 2: 5-HT Receptor Subtype Binding Affinities of Urapidil and its Analogues

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | pKi / Ki | Reference |

| Urapidil | 5-HT1A | - | [3H]8-OH-DPAT | IC50: 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [4] |

| 5-Methyl-Urapidil | 5-HT1A | Rat Brain Membranes | [3H]5-Methyl-Urapidil | K_D_: 0.84 nM | [8] |

| Urapidil | 5-HT1B | - | - | No significant binding | [5] |

| Urapidil | 5-HT2 | - | - | No significant binding | [5] |

Table 3: β-Adrenoceptor Binding Affinities of Urapidil

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | IC50 | Reference |

| Urapidil | β1 | Guinea-pig Ventricular Membranes | [125I]Iodocyanopindolol | 12 µM | [9] |

Functional Activity

In vitro functional assays have characterized urapidil as a competitive antagonist at α1-adrenoceptors and an agonist at 5-HT1A receptors.

Data Presentation: Functional Activity of this compound

Table 4: α1-Adrenoceptor Antagonist Activity of Urapidil

| Parameter | Tissue/Preparation | Agonist | Value | Reference |

| pA2 | Rabbit Papillary Muscle | Phenylephrine | 6.4 | [10] |

| pA2 | Rat Caudal Artery | - | ~7 | [11] |

| IC50 | SHR Femoral Artery | Norepinephrine | 6.50 | [4] |

Table 5: 5-HT1A Receptor Agonist Activity of Urapidil

| Assay | Observation | Conclusion | Reference |

| Sympathoinhibition in prazosin-pretreated cats | Reversible by 5-HT1A antagonist spiperone | Urapidil causes sympathoinhibition via 5-HT1A receptor activation. | [12] |

| Central cardiovascular regulation | Hypotensive response antagonized by 5-HT1A antagonist spiroxatrine | Central hypotensive effects are mediated by 5-HT1A receptor stimulation. | [13] |

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of urapidil for α1-adrenoceptors.[1][14][15]

Objective: To determine the inhibition constant (Ki) of urapidil for α1-adrenoceptors using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]Prazosin

-

Tissue Source: Rat cerebral cortex, hippocampus, vas deferens, heart, liver, or spleen.[14]

-

Buffers:

-

Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

-

Competitor: this compound

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize the chosen tissue in 20 volumes of cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20-30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in a final volume of 250 µL per well.

-

Add the following to each well:

-

150 µL of membrane preparation (50-120 µg protein for tissue).

-

50 µL of various concentrations of this compound (competitor). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known α1-antagonist (e.g., phentolamine).

-

50 µL of [3H]Prazosin at a concentration near its Kd.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the urapidil concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Antagonism of α1-Adrenoceptor-Mediated Vascular Contraction

This protocol outlines a general method for assessing the functional antagonist activity of urapidil on isolated arterial strips.[4]

Objective: To determine the pA2 value of urapidil for its antagonist effect on α1-adrenoceptor-mediated vasoconstriction.

Materials:

-

Tissue: Femoral or mesenteric arteries from rats.[4]

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, gassed with 95% O2 / 5% CO2.

-

Agonist: Norepinephrine or phenylephrine.

-

Antagonist: this compound

-

Organ Bath System: Equipped with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Isolate the arteries and cut them into helical strips.

-

Mount the strips in organ baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

-

-

Cumulative Concentration-Response Curve to Agonist:

-

Generate a cumulative concentration-response curve for the α1-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations of the agonist to the organ bath.

-

Record the contractile responses until a maximum response is achieved.

-

Wash the tissues to return to baseline.

-

-

Antagonist Incubation:

-

Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of urapidil, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 3 and 4 with different concentrations of urapidil.

-

-

Data Analysis:

-

Plot the log concentration of the agonist versus the response for each concentration of urapidil.

-

Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log concentration of urapidil. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Signaling Pathways and Experimental Workflows

Urapidil's Dual Mechanism of Action

Urapidil's antihypertensive effect is attributed to its dual action on α1-adrenoceptors and 5-HT1A receptors.

α1-Adrenergic Receptor Signaling Pathway (Antagonized by Urapidil)

Urapidil competitively antagonizes the Gq-coupled signaling cascade initiated by α1-adrenoceptor activation.[12]

5-HT1A Receptor Signaling Pathway (Activated by Urapidil)

Urapidil acts as an agonist at Gi/o-coupled 5-HT1A receptors, leading to the inhibition of adenylyl cyclase.[16]

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a compound like urapidil.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 4. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. The effect of urapidil on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

Urapidil Hydrochloride Signaling in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways of Urapidil (B1196414) hydrochloride in vascular smooth muscle cells. Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, making it a subject of significant interest in cardiovascular pharmacology.[1][2][3] This document details its interaction with specific receptors, the subsequent downstream signaling cascades, and its ultimate effects on vascular tone. The guide includes quantitative data on its pharmacological activity, detailed experimental protocols for studying its effects, and visual diagrams to elucidate the complex signaling networks.

Core Signaling Pathways of Urapidil

Urapidil exerts its antihypertensive effects primarily through two distinct signaling pathways in the vascular system: antagonism of α1-adrenergic receptors and agonism of serotonin (B10506) 5-HT1A receptors.[1][2][4]

α1-Adrenergic Receptor Antagonism

Urapidil acts as a competitive antagonist at postsynaptic α1-adrenoceptors on vascular smooth muscle cells.[1][3][5] These receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family.

Signaling Cascade:

-

Norepinephrine (B1679862) Binding (Blocked by Urapidil): In the absence of Urapidil, the endogenous agonist norepinephrine binds to α1-adrenergic receptors.

-

Gq/11 Protein Activation: This binding activates the heterotrimeric G-protein Gq/11, leading to the dissociation of its α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to its binding with calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Myosin Light Chain Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates actin-myosin cross-bridge cycling and results in smooth muscle contraction and vasoconstriction.

-

RhoA/Rho-Kinase Pathway Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC). Additionally, the Gq/11 pathway can activate the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase inhibits myosin light chain phosphatase (MLCP), further promoting the phosphorylated state of the myosin light chain and contributing to sustained contraction (calcium sensitization).

Effect of Urapidil: By competitively blocking the binding of norepinephrine to the α1-adrenoceptor, Urapidil inhibits this entire cascade, leading to a decrease in intracellular calcium, reduced myosin light chain phosphorylation, and ultimately, vasodilation.[3][4]

5-HT1A Receptor Agonism

Urapidil also functions as an agonist at serotonin 5-HT1A receptors.[1][6] While the central effects of 5-HT1A agonism on sympathetic outflow are well-documented, the direct effects on vascular smooth muscle are less pronounced but may contribute to its overall antihypertensive profile.[7] 5-HT1A receptors are Gi/o-coupled GPCRs.

Signaling Cascade:

-

Urapidil Binding: Urapidil binds to and activates 5-HT1A receptors on vascular smooth muscle cells.

-

Gi/o Protein Activation: This leads to the activation of the inhibitory G-protein, Gi/o.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, such as opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability of the smooth muscle cell. This can contribute to vasodilation.

The direct vasodilatory effect of 5-HT1A agonism in peripheral vessels is considered modest compared to the α1-adrenergic blockade.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Urapidil hydrochloride's interaction with its target receptors and its functional effects.

Table 1: Receptor Binding Affinities of Urapidil and its Derivatives

| Compound | Receptor Subtype | pKi | IC50 (mol/L) | Reference |

| Urapidil | α1-adrenoceptor | - | 5 x 10-8 - 8 x 10-7 | [6] |

| Urapidil | 5-HT1A | - | 4 x 10-9 - 4 x 10-7 | [6] |

| 5-Methyl-urapidil | α1A-adrenoceptor | ~9.2 (high affinity site) | ~0.6 nM (high affinity site) | [8][9] |

| 5-Methyl-urapidil | α1B-adrenoceptor | ~7.3 (low affinity site) | ~45 nM (low affinity site) | [8][9] |

| 5-Methyl-urapidil | 5-HT1A | - | Potent ligand | [6] |

Table 2: Functional Activity of Urapidil in Vascular Smooth Muscle

| Parameter | Vessel Type | Species | Value | Conditions | Reference |

| pA2 | Femoral & Mesenteric Arteries | Rat (SHR & WKY) | Not significantly different between strains | Against norepinephrine-induced contraction | [3] |

| IC50 | Femoral Artery | Rat (SHR) | 6.50 | Relaxation of norepinephrine-precontracted tissue | [3] |

| ED50 Shift | Portal Vein | Rat | 4-fold rightward shift | Norepinephrine concentration-response curve | [10] |

| ED50 Shift | Mesenteric Resistance Vessel | Rat | 5.4-fold rightward shift | Norepinephrine concentration-response curve | [10] |

Table 3: In Vivo Effects of Urapidil on Blood Pressure

| Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |

| Conscious Normotensive & SHR Rats | Oral | - | Dose-dependent reduction | [2] |

| Anesthetized Cats | Intravenous | 0.22, 0.67, 2.00 mg/kg | Dose-dependent decreases | [11] |

| Anesthetized Cats | Fourth Ventricle Injection | 129 µg | 9.7 ± 3.0 mm Hg decrease | [11] |

| Anesthetized Normotensive Dogs | Intracisternal | 1 mg | Decrease | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathway of Urapidil in vascular smooth muscle.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of Urapidil for α1-adrenergic and 5-HT1A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).[13][14]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of Urapidil.

-

For total binding, omit Urapidil. For non-specific binding, add a high concentration of an unlabeled competing ligand.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Urapidil concentration to generate a competition curve.

-

Determine the IC50 value (concentration of Urapidil that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

-

Wire Myography for Vascular Reactivity

This protocol assesses the functional effect of Urapidil on the contractility of isolated blood vessels.[15][16]

Methodology:

-

Vessel Dissection and Mounting:

-

Dissect a small artery (e.g., rat mesenteric artery) in ice-cold physiological salt solution (PSS).

-

Cut the artery into 2 mm rings.

-

Mount the arterial ring on two fine wires in a wire myograph chamber filled with PSS at 37°C and aerated with 95% O2/5% CO2.[15]

-

-

Equilibration and Viability Check:

-

Allow the vessel to equilibrate under a set preload tension.

-

Test the viability of the vessel by inducing contraction with a high potassium solution (KPSS).

-

Assess endothelium integrity by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with an agonist like norepinephrine.

-

-

Experiment:

-

Pre-contract the vessel with an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine).

-

Once a stable contraction is achieved, add cumulative concentrations of Urapidil to the bath.

-

Record the resulting relaxation of the vessel.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction tension.

-

Plot the percentage of relaxation against the logarithm of the Urapidil concentration to generate a dose-response curve.

-

Determine the EC50 or IC50 value for Urapidil-induced relaxation.

-

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs) in response to Urapidil.

Methodology:

-

Cell Culture and Dye Loading:

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

-

Experiment:

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with an α1-adrenergic agonist to induce a rise in [Ca2+]i.

-

Apply Urapidil and observe its effect on both the agonist-induced calcium transient and the baseline calcium level.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio, which is proportional to [Ca2+]i.

-

Calibrate the ratio to absolute [Ca2+]i values if required, using ionophores and solutions of known calcium concentrations.

-

Analyze the amplitude, duration, and frequency of calcium signals.

-

Myosin Light Chain Phosphorylation Assay

This protocol quantifies the phosphorylation state of myosin light chain (MLC) in VSMCs.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured VSMCs with an α1-agonist in the presence or absence of Urapidil for a specified time.

-

Rapidly lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total MLC as a loading control.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).[19][20]

-

-

Detection and Quantification:

-

Detect the signal using chemiluminescence or fluorescence imaging.

-

Quantify the band intensities and express the level of p-MLC as a ratio to total MLC.

-

RhoA Activation Assay

This protocol measures the level of active, GTP-bound RhoA in VSMCs.

Methodology:

-

Cell Treatment and Lysis:

-

Affinity Precipitation (Pull-down) or ELISA:

-

Pull-down assay: Incubate the cell lysates with a reagent that specifically binds to GTP-bound RhoA (e.g., Rhotekin-RBD beads).

-

G-LISA (ELISA-based): Add lysates to a 96-well plate coated with a Rho-GTP-binding protein.

-

-

Detection:

-

Pull-down assay: Elute the bound proteins, separate them by SDS-PAGE, and detect active RhoA by Western blotting with a RhoA-specific antibody.

-

G-LISA: After washing, add a primary antibody against RhoA, followed by a secondary HRP-conjugated antibody and a colorimetric or chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the amount of active RhoA relative to the total RhoA in the lysate or normalize to total protein concentration.

-

This comprehensive guide provides a detailed overview of the this compound signaling pathway in vascular smooth muscle, supported by quantitative data and robust experimental protocols, to aid researchers in the field of cardiovascular pharmacology and drug development.

References

- 1. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central and peripheral cardiovascular actions of urapidil in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. reprocell.com [reprocell.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. sc.edu [sc.edu]

- 23. cellbiolabs.com [cellbiolabs.com]

Unveiling the Neuroprotective Potential of Urapidil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the accumulating evidence supporting the neuroprotective effects of urapidil (B1196414) hydrochloride. Primarily known for its antihypertensive properties as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, recent research has illuminated its promising role in mitigating neuronal damage in various models of brain injury.[1][2][3] This document provides a comprehensive overview of the key findings, experimental methodologies, and implicated signaling pathways, offering a valuable resource for professionals engaged in neuroscience research and the development of novel neuroprotective therapeutics.

Core Mechanisms of Neuroprotection

Urapidil hydrochloride exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating oxidative stress, inflammation, and apoptosis in the context of neuronal injury.[4][5][6] Studies in models of traumatic brain injury (TBI) and cerebral ischemia-reperfusion (I/R) injury have demonstrated its efficacy in preserving neuronal integrity and function.[4][7]

The drug's dual mechanism of action, involving both peripheral α1-adrenoceptor blockade and central 5-HT1A receptor agonism, contributes to its therapeutic effects.[2][8] This dual action not only controls blood pressure, a critical factor in many neurological emergencies but also directly impacts cellular pathways at the core of secondary injury cascades.[2][9]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of Urapidil on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury[10]

| Treatment Group | Malondialdehyde (MDA) (nmol/g tissue) | Glutathione (GSH) (nmol/g tissue) | Superoxide Dismutase (SOD) (U/mg protein) |

| Control | 15.80 ± 2.50 | 1.59 ± 0.36 | 106.77 ± 8.86 |

| Ischemia/Reperfusion (IR) | 22.83 ± 3.01 | 0.71 ± 0.29 | 56.30 ± 20.50* |

| IR + Urapidil (5 mg/kg) | 18.57 ± 2.53 | 1.32 ± 0.42 | 81.10 ± 16.28 |

| IR + Resveratrol (B1683913) (30 mg/kg) | 17.32 ± 1.89 | 1.35 ± 0.34 | 86.23 ± 10.78 |

| IR + Urapidil + Resveratrol | 14.27 ± 2.05** | 1.68 ± 0.47 | 108.40 ± 7.06*** |

*p < 0.05 compared to all other groups. **p < 0.05 compared to IR + Urapidil group. ***p < 0.05 compared to IR + Resveratrol and IR + Urapidil groups. Data presented as mean ± standard deviation.

Table 2: Summary of Urapidil's Effects on Key Markers in a Rat Model of Traumatic Brain Injury[4][5][11]

| Marker | Effect of TBI | Effect of Urapidil Treatment (0.5 mg/kg and 5 mg/kg) | Significance |

| Histopathology | Extensive hemorrhage | Significantly reduced hemorrhage | p < 0.001 |

| Hypoxia | |||

| HIF1α Expression | Increased | Significantly decreased | Not specified |

| Mitochondrial Dysfunction | |||

| BNIP3L Expression | Increased | Significantly decreased | Not specified |

| Inflammation | |||

| HMGB1 Expression | Increased | Significantly decreased | Not specified |

| TNF-α Immunoexpression | Increased | Significantly decreased | p < 0.001 |

| Apoptosis | |||

| Caspase-3 (Cas-3) Immunoexpression | Increased | Significantly decreased | p < 0.001 |

| Oxidative Stress | |||

| Total Oxidant Status (TOS) | Increased | Significantly decreased | Not specified |

| Oxidative Stress Index (OSI) | Increased | Significantly decreased | Not specified |

| Total Antioxidant Status (TAS) | Decreased | Significantly elevated | Not specified |

| Neuronal Integrity | |||

| Tyrosine Hydroxylase (TH) Immunoexpression | Decreased | Significantly restored | p < 0.001 |

This table summarizes the reported significant changes. Specific mean values and standard deviations were not fully provided in the source abstracts.

Signaling Pathways Modulated by this compound

Urapidil's neuroprotective actions are mediated through its influence on several critical signaling pathways that are activated following brain injury.

Caption: Urapidil's inhibitory effects on key secondary injury pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Animal Models

-

Traumatic Brain Injury (TBI) Model:

-

Animal Species: Male Sprague-Dawley rats.[4]

-

Induction Method: The Marmarou impact-acceleration model is utilized. A 50g weight is dropped from a height of 80 cm onto a metal disc fixed to the skull of the anesthetized rat, delivering a force of approximately 0.2 N.[10]

-

Experimental Groups:

-

Control: Received saline injection without trauma.[10]

-

TBI: Induced with trauma followed by a saline injection.[10]

-

TBI + Urapidil (0.5 mg/kg): Received 0.5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]

-

TBI + Urapidil (5 mg/kg): Received 5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]

-

-

-

Cerebral Ischemia-Reperfusion (I/R) Injury Model:

-

Animal Species: Female mature Sprague Dawley rats.[7]

-

Induction Method: Middle Cerebral Artery Occlusion (MCAO) is performed. The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A filament is inserted through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery. Reperfusion is initiated by withdrawing the filament.[7]

-

Experimental Groups:

-

Caption: Experimental workflows for TBI and MCAO models.

Histopathological and Immunohistochemical Analysis

-

Tissue Preparation: Brain tissues are fixed in 10% buffered formaldehyde, processed through a routine tissue processing protocol, and embedded in paraffin. Sections are mounted on poly-L-lysine-coated slides.[7][10]

-

Histopathology: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and evidence of injury, such as hemorrhage.[10]

-

Immunohistochemistry:

-

Method: The streptavidin-biotin peroxidase method is employed.[10]

-

Antigen Retrieval: Performed using a citrate (B86180) buffer (pH 6.0).[7]

-

Primary Antibodies:

-

Visualization: A suitable chromogen (e.g., DAB) is used, and sections are counterstained with hematoxylin.[11]

-

Analysis: Immunopositivity is evaluated based on the intensity and distribution of staining.[11]

-

Biochemical Analysis of Oxidative Stress

-

Tissue Homogenization: Brain tissue samples are homogenized in an appropriate buffer.

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. Results are typically expressed as nmol/g tissue.[11]

-

Glutathione (GSH) Assay: GSH, a key intracellular antioxidant, is measured spectrophotometrically. Results are expressed as nmol/g tissue.[11]

-

Superoxide Dismutase (SOD) Assay: SOD activity, an important antioxidant enzyme, is determined. Results are expressed as U/mg protein.[11]

-

Total Oxidant Status (TOS) and Total Antioxidant Status (TAS): These are measured to provide an overall assessment of the oxidant-antioxidant balance. The Oxidative Stress Index (OSI) is calculated as the ratio of TOS to TAS.[5]

Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from brain tissue, and complementary DNA (cDNA) is synthesized.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes, such as HIF1α, BNIP3L, and HMGB1, are quantified using qRT-PCR.[5][6]

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound possesses significant neuroprotective properties. Its ability to modulate key pathways involved in hypoxia, inflammation, apoptosis, and oxidative stress makes it a compelling candidate for further investigation as a therapeutic agent for acute brain injuries.[4][5]

Future research should focus on:

-

Elucidating the precise downstream signaling cascades affected by urapidil's interaction with 5-HT1A receptors in the context of neuroprotection.

-

Conducting long-term functional outcome studies in preclinical models to assess the translational potential of these findings.

-

Exploring the efficacy of urapidil in other models of neurodegeneration.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of urapidil in patients with traumatic brain injury and ischemic stroke.[1][12]

The multifaceted mechanism of this compound offers a promising therapeutic avenue, potentially leading to novel strategies for the management of devastating neurological conditions.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 3. Urapidil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Urapidil as a neuroprotective agent: targeting hypoxia, inflammation, and oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential beneficial effects of urapidil in primary and secondary prevention of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. clinicaltrials.eu [clinicaltrials.eu]

Urapidil hydrochloride's role in modulating oxidative stress and inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Urapidil (B1196414) hydrochloride, a sympatholytic antihypertensive agent, is recognized for its dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Beyond its established role in blood pressure regulation, emerging evidence highlights its significant pleiotropic effects, particularly in the modulation of oxidative stress and inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of urapidil's impact on these critical cellular processes, offering detailed experimental methodologies, quantitative data from preclinical studies, and visualizations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of urapidil beyond its antihypertensive applications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[3][4] ROS can inflict damage upon lipids, proteins, and DNA, triggering a cascade of cellular events that lead to inflammation and apoptosis.[1] The inflammatory response, while a crucial component of the innate immune system, can become dysregulated and contribute to tissue damage when chronically activated.[5] Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), along with the transcription factor nuclear factor-kappa B (NF-κB), play central roles in mediating inflammatory processes.[6][7]

Urapidil has demonstrated protective effects in various preclinical models of injury, including ischemia-reperfusion injury and traumatic brain injury, by mitigating oxidative stress and inflammation.[1][8][9] This guide delves into the molecular mechanisms underlying these protective effects, presenting the available scientific evidence in a structured and accessible format.

Mechanism of Action in Oxidative Stress and Inflammation

Urapidil's modulatory effects on oxidative stress and inflammation are multifaceted and are attributed to its primary pharmacological actions.

Attenuation of Oxidative Stress

Preclinical studies have consistently shown that urapidil can bolster the endogenous antioxidant defense systems while concurrently reducing the levels of damaging oxidative byproducts. Specifically, urapidil has been observed to:

-

Increase the activity of antioxidant enzymes: Urapidil treatment has been associated with elevated levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), two key enzymes responsible for scavenging superoxide radicals and reducing hydrogen peroxide, respectively.[1]

-

Enhance Total Antioxidant Status (TAS): Urapidil has been shown to increase the overall antioxidant capacity of tissues.[1]

-

Reduce Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidation of lipids, leading to the formation of harmful byproducts such as malondialdehyde (MDA). Urapidil has been demonstrated to significantly decrease MDA levels in tissues subjected to oxidative insults.[1]

Modulation of Inflammatory Pathways

Urapidil exerts its anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation. The primary mechanisms include:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Urapidil has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.[6]

-

Reduction of Pro-inflammatory Cytokines: Urapidil treatment has been correlated with a significant decrease in the production and expression of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6]

-

Inhibition of Apoptosis and Autophagy: By mitigating oxidative stress and inflammation, urapidil can also reduce the activation of apoptotic pathways, as evidenced by decreased levels of caspase-3.[1][8] Furthermore, it has been shown to lower the levels of the autophagosome marker LC3B.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of urapidil on markers of oxidative stress and inflammation.

Table 1: Effect of Urapidil on Oxidative Stress Markers in a Rat Model of Ovarian Torsion/Detorsion Injury [10]

| Group | TAS (mmol/L) | TOS (µmol H₂O₂ Equiv./L) | OSI (Arbitrary Unit) | MPO (U/g protein) | SOD (U/mg protein) | MDA (µmol/g protein) |

| Sham | 0.74 ± 0.22 | 0.73 ± 0.23 | 0.26 ± 0.16 | 329571.29 ± 270573.09 | 382.92 ± 128.72 | Not Reported |

| T/D | 0.25 ± 0.05 | 5.24 ± 2.82 | 3.80 ± 0.76 | 445780.11 ± 274801.48 | Not Reported | Not Reported |

| T/D + DMSO | 0.56 ± 0.12 | Not Reported | 1.17 ± 0.23 | 440190.20 ± 127341.80 | Not Reported | Not Reported |

| T/D + Ura 0.5 mg/kg | 0.56 ± 0.07 | Not Reported | Not Reported | 186335.16 ± 45318.83 | Not Reported | Not Reported |

| T/D + Ura 5 mg/kg | Not Reported | Not Reported | 0.98 ± 0.25 | 289.041 ± 49798.44 | Not Reported | Not Reported |

Data are presented as mean ± standard deviation. T/D: Torsion/Detorsion; DMSO: Dimethyl sulfoxide; Ura: Urapidil; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; MPO: Myeloperoxidase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.

Table 2: Effect of Urapidil on Inflammatory and Apoptotic Markers in a Rat Model of Traumatic Brain Injury [9]

| Group | TNF-α Immunoreactivity | Caspase-3 Immunoreactivity |

| Control | Mild | Mild |

| TBI | Marked | Marked |

| TBI + Ura 0.5 mg/kg | Reduced | Reduced |

| TBI + Ura 5 mg/kg | Significantly Reduced | Significantly Reduced |

Qualitative assessment based on immunohistochemical staining. TBI: Traumatic Brain Injury; Ura: Urapidil; TNF-α: Tumor Necrosis Factor-alpha; Cas-3: Caspase-3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by urapidil and a typical experimental workflow for preclinical evaluation.

References

- 1. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of casticin in alleviating ovarian torsion/detorsion-induced ovarian and lung injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation [ijbms.mums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Apoptotic Potential of Urapidil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urapidil (B1196414) hydrochloride, a well-established antihypertensive agent, is gaining recognition for its pleiotropic effects, including significant anti-apoptotic properties. This technical guide provides an in-depth exploration of the mechanisms underlying urapidil's ability to mitigate programmed cell death. By summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The primary mechanisms of action, including α1-adrenoceptor antagonism and 5-HT1A receptor agonism, are discussed in the context of their downstream effects on key apoptotic regulators such as the Bcl-2 family and caspase cascades.

Introduction

Urapidil hydrochloride is a sympatholytic antihypertensive drug with a unique dual mechanism of action: it acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] While its efficacy in managing hypertension is well-documented, emerging evidence highlights its protective effects against apoptosis in various pathological conditions, including traumatic brain injury (TBI), ischemia-reperfusion injury, and neuronal damage.[1][3][4] These anti-apoptotic properties are attributed to its ability to modulate inflammatory responses, reduce oxidative stress, and directly interfere with the core apoptotic signaling machinery.[3][4] This guide delves into the molecular underpinnings of urapidil's anti-apoptotic effects, providing a foundation for further investigation and therapeutic development.

Quantitative Data on Anti-Apoptotic Effects

The following tables summarize the key findings from preclinical studies investigating the anti-apoptotic effects of this compound. While much of the currently available literature describes these effects qualitatively, this section aims to structure the existing data for clarity and future quantitative additions.

Table 1: Effect of this compound on Key Apoptotic and Inflammatory Markers in a Rat Model of Traumatic Brain Injury

| Marker | Treatment Group | Observation | Quantitative Data | Reference |

| Caspase-3 (Cas-3) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Notable reduction in expression compared to the TBI group. | Specific percentage reduction not provided in the abstract. | [3][5][6] |

| Tumor Necrosis Factor-alpha (TNF-α) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Notable reduction in expression compared to the TBI group. | Specific percentage reduction not provided in the abstract. | [3][6] |

| BNIP3L | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |

| High Mobility Group Box 1 (HMGB1) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |

| Hypoxia-Inducible Factor-1 alpha (HIF1α) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |

Table 2: Effects of this compound on Pancreatic Cancer Cell Lines in Vitro

| Cell Line | Treatment | Effect on Proliferation/Apoptosis | Reference |

| PC-3 | This compound | No effect on cell proliferation. | [5] |

| PC-2 | This compound | Increased DNA synthesis (pro-proliferative effect). | [5] |

Note: The pro-proliferative effect in PC-2 cells suggests that the anti-apoptotic properties of urapidil may be context-dependent and vary with cell type.

Signaling Pathways in Urapidil-Mediated Anti-Apoptosis

Urapidil's anti-apoptotic effects are believed to be mediated through a combination of its primary pharmacological actions, which in turn influence downstream signaling cascades.

Overview of Urapidil's Primary Targets

Urapidil's interaction with its primary targets initiates the signaling events that culminate in the inhibition of apoptosis.

Caption: Urapidil's dual mechanism of action on cellular receptors.

The PI3K/Akt Survival Pathway

Activation of the 5-HT1A receptor by urapidil is linked to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival.[7] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and Bax, and inhibit the activity of executioner caspases like caspase-9.[8]

Caption: Urapidil's activation of the PI3K/Akt survival pathway.

Experimental Protocols

This section provides an overview of the methodologies used to assess the anti-apoptotic properties of this compound.

Immunohistochemistry for Apoptotic Markers

This protocol is adapted from studies investigating urapidil's effects in tissue samples.[3]

-

Tissue Preparation:

-

Fix tissue samples in 10% formalin and embed in paraffin.

-

Cut 5 µm sections and mount on charged slides.